Brassicanal A

Description

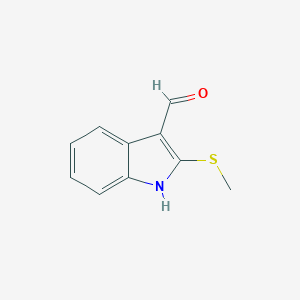

Structure

2D Structure

3D Structure

Properties

CAS No. |

113866-44-7 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

2-methylsulfanyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NOS/c1-13-10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |

InChI Key |

QSSMEVWVRIEBSR-UHFFFAOYSA-N |

SMILES |

CSC1=C(C2=CC=CC=C2N1)C=O |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2N1)C=O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Brassicanal a

Discovery and Initial Characterization in Cruciferous Species

The journey to understanding Brassicanal A began with investigations into the chemical defenses of the Brassicaceae family, a large and economically significant group of plants that includes cabbage, broccoli, and mustard.

Identification of this compound as a Constituent of Plant Defense

This compound was identified as a phytoalexin, a class of low molecular weight antimicrobial compounds that are synthesized and accumulated by plants after exposure to microorganisms or other stressors. Its structure, featuring an indole (B1671886) ring, categorizes it as an indole alkaloid. The initial characterization of this compound involved spectroscopic techniques to elucidate its precise chemical structure. These studies revealed it to be a sulfur-containing indole aldehyde, a characteristic that contributes to its biological activity.

The discovery of this compound was part of a broader effort to understand the chemical basis of disease resistance in cruciferous plants. Researchers observed that upon challenge with pathogens, these plants produced a range of novel compounds, among which this compound was a notable constituent. Its identification was a significant step in unravelling the complex arsenal (B13267) of secondary metabolites that plants deploy to fend off attacks.

Plant Sources and Distribution within the Brassicaceae Family

This compound is not ubiquitously present in all plants but is characteristic of the Brassicaceae family. Its distribution and concentration can vary significantly between different species and even cultivars within the same species.

Occurrence in Economically Important Brassica Crops (e.g., Brassica napus, Brassica rapa, Brassica juncea)

Some of the most important agricultural crops are known to produce this compound as part of their defense response. These include:

Brassica napus : Commonly known as rapeseed or canola, this species is a major source of vegetable oil worldwide.

Brassica rapa : This diverse species includes turnips, bok choy, and Chinese cabbage.

Brassica juncea : Often referred to as brown mustard, this plant is cultivated for its seeds, which are used to make mustard, and its leaves, which are consumed as a vegetable.

The presence of this compound in these crops is of particular interest to agricultural scientists as it may contribute to their natural resistance to various diseases.

| Plant Species | Common Name | Presence of this compound |

| Brassica napus | Rapeseed, Canola | Confirmed |

| Brassica rapa | Turnip, Bok Choy | Confirmed |

| Brassica juncea | Brown Mustard | Confirmed |

Induction by Biotic and Abiotic Stress Factors in Plants

The production of this compound is not constitutive but is instead induced by a range of stress factors, both living (biotic) and non-living (abiotic). This inducible nature is a hallmark of phytoalexins, allowing plants to conserve resources and only produce these defense compounds when necessary.

Biotic Stress Factors:

The primary inducers of this compound are pathogenic microorganisms, particularly fungi. When a plant is attacked by a fungus, it recognizes specific molecules from the pathogen, known as elicitors, which triggers a signaling cascade that leads to the synthesis of phytoalexins like this compound. Fungal pathogens known to affect Brassica crops, such as those from the genera Alternaria and Sclerotinia, are potent inducers of this defensive compound. nih.govamazonaws.com

Abiotic Stress Factors:

Various non-living environmental stressors can also trigger the production of this compound. These include:

Heavy Metals: Exposure to heavy metals such as copper and cadmium can induce the synthesis of phytoalexins as a general stress response. nih.govbohrium.comresearchgate.netmdpi.comnih.gov

Wounding: Mechanical damage to plant tissues can also stimulate the production of this compound as the plant prepares to defend against potential opportunistic pathogens that could enter through the wound.

UV Radiation: Exposure to high levels of ultraviolet radiation has been shown to induce the accumulation of various secondary metabolites, including phytoalexins, as a protective measure.

The induction of this compound by these diverse stressors highlights its role as a versatile defense compound in the plant's response to a challenging environment.

| Stress Factor | Type | Effect on this compound Production |

| Fungal Pathogens (Alternaria, Sclerotinia) | Biotic | Induction |

| Heavy Metals (e.g., Copper, Cadmium) | Abiotic | Induction |

| Mechanical Wounding | Abiotic | Induction |

| UV Radiation | Abiotic | Induction |

Biosynthesis of Brassicanal a in Plants

Elucidation of the Tryptophan-Derived Biosynthetic Pathway

The production of Brassicanal A is part of a broader metabolic network of tryptophan-derived secondary metabolites. universiteitleiden.nlnih.gov These pathways are crucial for plant defense. nih.gov

The biosynthesis of most cruciferous phytoalexins, including this compound, originates from (S)-tryptophan. nih.gov A key intermediate in this pathway is indolyl-3-acetaldoxime. acs.orgoup.com This compound represents a significant branch point, directing tryptophan metabolism towards the production of defense compounds like phytoalexins and glucosinolates. researchgate.netwur.nl

Another critical precursor in the formation of this compound is brassinin (B1667508). researchgate.netmdpi.compsu.edu Brassinin itself is a phytoalexin and serves as a central intermediate in the biosynthetic pathways leading to several other indole (B1671886) phytoalexins, such as cyclobrassinin (B1220674) and spirobrassinin. mdpi.comcanada.ca The detoxification of brassinin by pathogenic fungi can be detrimental to the plant, as it depletes the precursor pool for other important defense compounds, including this compound. canada.caresearchgate.net Biosynthetic studies have confirmed that both indolyl-3-acetaldoxime and brassinin are precursors to this compound. acs.org

The conversion of brassinin to this compound involves enzymatic transformations. While the specific enzymes have not been fully elucidated in plants, the transformation of the dithiocarbamate (B8719985) group in brassinin to the aldehyde group in this compound is a known enzymatic step. rsc.org Interestingly, some fungal pathogens are capable of metabolizing brassinin, and in some cases, this detoxification pathway can lead to the formation of this compound. researchgate.netrsc.org This suggests that the enzymatic machinery to carry out this conversion exists, although the specific plant enzymes responsible for the direct biosynthesis of this compound from brassinin are still under investigation. The biotransformation of this compound by the blackleg fungus involves different enzymes than those used for brassinin metabolism. acs.org

Regulation of this compound Biosynthesis under Stress Conditions

The synthesis of phytoalexins like this compound is tightly regulated and is induced in response to various stress factors, particularly pathogen attack. researchgate.netnih.gov

The induction of phytoalexin biosynthesis is initiated by the plant's recognition of molecular signals from pathogens, known as pathogen-associated molecular patterns (PAMPs), or endogenous molecules released during pathogen attack, called damage-associated molecular patterns (DAMPs). mdpi.com This recognition triggers a cascade of signaling events within the plant cell. ontosight.ai

Key signaling pathways involved in the induction of phytoalexin synthesis include:

Mitogen-Activated Protein Kinase (MAPK) Cascades : These are among the earliest signaling events following pathogen recognition. nih.govmuni.cz In Arabidopsis, the activation of MPK3 and MPK6 is known to activate genes responsible for the biosynthesis of the phytoalexin camalexin (B168466), a process that also involves the transcription factor WRKY33. nih.gov

Phytohormone Signaling : Several plant hormones play crucial roles in regulating defense responses, including phytoalexin production. nih.gov Jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) are central to these signaling networks. universiteitleiden.nlscielo.br The relative importance of each pathway can depend on the specific pathogen involved. mdpi.com For instance, jasmonate signaling has been shown to be important for camalexin production in response to certain fungi. mdpi.com

Reactive Oxygen Species (ROS) : The production of ROS, often referred to as the oxidative burst, is a rapid defense response that can act as a signaling molecule to induce further defense mechanisms, including the synthesis of phytoalexins. muni.cz

These signaling pathways ultimately lead to the transcriptional activation of genes encoding the biosynthetic enzymes required for phytoalexin production. ontosight.ai

The production of phytoalexins, including this compound, can be experimentally induced by treating plant tissues with elicitors. plantsjournal.com Elicitors are molecules that trigger defense responses in plants. plantsjournal.com These can be of biotic origin, such as cell wall fragments from fungi or bacteria, or abiotic, such as heavy metal salts. plantsjournal.com

Studies on related cruciferous phytoalexins have demonstrated a significant and rapid accumulation at the site of infection or elicitor application. nih.gov For example, in Arabidopsis, camalexin levels increase substantially after inoculation with fungal pathogens like Botrytis cinerea. nih.gov While specific quantitative data for this compound induction is not detailed in the provided search results, the general principle of induced accumulation applies. The amount of phytoalexin produced is often correlated with the level of resistance shown by the plant. The analysis of phytoalexin accumulation, often performed using techniques like gas chromatography, provides insight into the plant's defense capacity. scielo.br

Biological Activities of Brassicanal a in Plant Defense Mechanisms

Antimicrobial Efficacy Against Phytopathogens

Brassicanal A demonstrates selective antifungal properties against a range of plant pathogenic fungi. researchgate.net Its efficacy is a key component of the innate immune response in cruciferous plants.

This compound is recognized as a phytoalexin with antimicrobial activity. researchgate.net Phytoalexins from brassicas, like this compound, are characterized by an indole (B1671886) ring and at least one sulfur atom, and despite close biogenetic relationships, they exhibit significant structural and biological differences. acs.org The production of this compound, among other phytoalexins, is induced in Brassicaceae species such as canola (Brassica napus) upon infection by pathogens. openagrar.de

Research has documented the inhibitory effects of this compound against several economically important fungal pathogens. researchgate.netsemanticscholar.org

Bipolaris leersiae : This fungus is a known pathogen, particularly affecting grass species. ontosight.aiwikipedia.orgcore.ac.uk this compound has been reported to possess antimicrobial activity against B. leersiae. researchgate.net

Leptosphaeria maculans : As the causal agent of blackleg disease in crucifer crops like canola, L. maculans is a significant agricultural threat. wikipedia.orgcabidigitallibrary.orgmdpi.com Studies show that this pathogen can metabolize this compound, suggesting an interaction during the infection process. acs.orgsemanticscholar.org However, this biotransformation occurs at a much slower rate compared to its detoxification of another phytoalexin, brassinin (B1667508). acs.org The detoxification of phytoalexins is a strategy used by the fungus to overcome the plant's chemical defenses. acs.orgnih.gov

Rhizoctonia solani : This is a soil-borne fungus with a very broad host range, causing diseases like damping-off and root rot in numerous cultivated plants. wikipedia.orgbusiness.qld.gov.aufrontiersin.org this compound has been evaluated for its biological activity against R. solani. researchgate.netsemanticscholar.org

Sclerotinia sclerotiorum : This necrotrophic fungus causes diseases such as white mold and stem rot in hundreds of plant species, including many brassicas. wikipedia.orgrhs.org.ukmdpi.combspp.org.uk S. sclerotiorum is capable of metabolizing this compound, though the transformation is slow and follows a non-glucosylating pathway, which differs from its detoxification of more potent antifungal phytoalexins like brassilexin (B120129). researchgate.netpsu.edu This metabolic process is considered a detoxification mechanism, as the resulting products show no detectable antifungal activity. psu.edu

Interactive Table: Antifungal Activity of this compound

| Fungal Pathogen | Common Disease(s) Caused | Interaction with this compound | References |

| Bipolaris leersiae | Leaf spot in grasses | Inhibitory/Antimicrobial activity | researchgate.netontosight.ai |

| Leptosphaeria maculans | Blackleg/Stem canker in brassicas | Inhibitory activity; Slow detoxification by the fungus | acs.orgresearchgate.netwikipedia.org |

| Rhizoctonia solani | Damping-off, Root rot, Stem canker | Inhibitory/Antimicrobial activity | researchgate.netsemanticscholar.orgwikipedia.org |

| Sclerotinia sclerotiorum | White mold, Stem rot, Watery soft rot | Weakly inhibitory; Slow detoxification by the fungus | wikipedia.orgmdpi.comresearchgate.netpsu.edu |

Contribution to Plant Disease Resistance

As a phytoalexin, this compound is a key player in the induced defense mechanisms of plants, contributing directly to their ability to resist disease.

The synthesis and accumulation of this compound at the site of pathogen attack is a hallmark of the innate immune response in Brassicaceae species. acs.org Phytoalexins are not typically present in healthy plant tissues but are rapidly produced following microbial invasion. acs.org The production of Brassicanal C, a related compound, was detected within 48 hours of UV light elicitation, and a similar rapid induction is characteristic of other phytoalexins in response to stress. openagrar.de This targeted production helps to restrict the growth of invading pathogens, forming a crucial part of the plant's localized defense strategy. researchgate.net

The biological activities of indole phytoalexins can vary significantly, which has implications for how fungi have evolved to overcome these defenses.

Toxicity and Detoxification : While this compound shows moderate to weak antifungal activity against certain pathogens, other phytoalexins like brassilexin are often more potent. researchgate.netpsu.edu For example, the virulence of the blackleg fungus (L. maculans) has been correlated with its ability to rapidly metabolize and detoxify brassinin, a process carried out by the enzyme brassinin oxidase. acs.orgnih.govacs.org The biotransformation of this compound by the same fungus is notably slower. acs.org

Metabolic Pathways : Pathogens employ different strategies to metabolize various phytoalexins. The fungus Sclerotinia sclerotiorum detoxifies the strongly antifungal phytoalexin brassilexin via glucosylation. researchgate.net In contrast, it metabolizes the less active this compound through a different, non-glucosylating pathway. researchgate.netpsu.edu These distinct metabolic routes suggest that pathogens have evolved specific enzymatic machinery to disarm the most potent chemical defenses of their host plants. researchgate.net

Biotransformation and Detoxification of Brassicanal a by Pathogens

Fungal Metabolism of Brassicanal A by Plant Pathogens

Fungal pathogens of crucifers have developed various strategies to metabolize this compound, transforming it into less toxic compounds. rsc.orgsemanticscholar.org These biotransformation processes are critical for the pathogen's ability to infect and colonize the host plant.

The metabolism of this compound by different fungal pathogens leads to a variety of products. The blackleg fungus, Leptosphaeria maculans (asexual stage Phoma lingam), and the stem rot fungus, Sclerotinia sclerotiorum, transform this compound into this compound sulfoxide (B87167) and 3-hydroxymethylindole-2-methylsulfoxide. rsc.org L. maculans can further convert 3-hydroxymethylindole-2-methylsulfoxide into 3-methylindole-2-methylsulfoxide. rsc.org

The root rot fungus, Rhizoctonia solani, metabolizes this compound through a hydroxylation reaction. rsc.org It is noteworthy that R. solani can also produce this compound as an intermediate during the detoxification of another cruciferous phytoalexin, cyclobrassinin (B1220674). researchgate.netnih.gov This intermediate is then further metabolized into non-toxic products. researchgate.netnih.gov

These biotransformation products have been identified and their structures elucidated using spectroscopic methods. The resulting metabolites are significantly less inhibitory to the growth of these pathogens, indicating that these transformations are effective detoxification mechanisms. rsc.org

Table 1: Fungal Biotransformation of this compound

| Fungus | Biotransformation Product(s) | Reference |

| Leptosphaeria maculans (canola virulent isolates) | This compound sulfoxide, 3-hydroxymethylindole-2-methylsulfoxide, 3-methylindole-2-methylsulfoxide | rsc.org |

| Sclerotinia sclerotiorum | This compound sulfoxide, 3-hydroxymethylindole-2-methylsulfoxide | rsc.org |

| Rhizoctonia solani | Hydroxylated this compound | rsc.org |

The detoxification of phytoalexins is an enzyme-mediated process. researchgate.net Pathogenic fungi produce specific enzymes that catalyze the conversion of toxic phytoalexins into less harmful substances. rsc.orgresearchgate.net

In Leptosphaeria maculans (the sexual stage of Phoma lingam), the detoxification of sulfur-containing phytoalexins like brassinin (B1667508), a precursor to this compound, is well-studied. canada.ca This fungus produces an enzyme called brassinin oxidase, which catalyzes the oxidative degradation of brassinin. researchgate.net While the specific enzymes responsible for the direct metabolism of this compound are part of this broader detoxification system, they are adapted to handle the array of phytoalexins produced by crucifers. The detoxification process in virulent isolates of L. maculans is notably rapid. researchgate.net

Rhizoctonia solani employs a different enzymatic strategy, primarily involving hydroxylation to detoxify phytoalexins. rsc.org This pathogen is known to metabolize another crucifer phytoalexin, camalexin (B168466), into a less toxic hydroxylated form. asm.org The detoxification of cyclobrassinin by R. solani proceeds via the formation of this compound, which is then further transformed, indicating a multi-step enzymatic pathway. nih.govcapes.gov.br

The development of inhibitors for these detoxifying enzymes, known as paldoxins, is an area of research aimed at enhancing plant resistance by preventing pathogens from neutralizing their chemical defenses. rsc.orgacs.org

Implications of Pathogen Biotransformation for Plant Defense Efficacy

The ability of pathogens to metabolize phytoalexins has significant consequences for the effectiveness of plant defense mechanisms and shapes the coevolutionary dynamics between plants and their pathogens.

A notable correlation exists between the rate of phytoalexin detoxification and the virulence of a pathogen isolate. researchgate.net Studies on the blackleg fungus, Phoma lingam (Leptosphaeria maculans), have shown that virulent isolates metabolize cruciferous phytoalexins, including brassinin and by extension this compound, much more rapidly than avirulent isolates. researchgate.netcdnsciencepub.com While virulent isolates of P. lingam efficiently detoxify this compound, avirulent isolates exhibit a significantly slower metabolic rate. collectionscanada.gc.ca

For instance, virulent isolates of P. lingam that infect brown mustard were found to detoxify brassinin via hydrolysis, whereas isolates virulent on canola used an oxidative pathway. researchgate.net In the case of cyclobrassinin metabolism, the virulent isolate BJ 125 of P. lingam detoxified it via the phytoalexin dioxibrassinin, while the avirulent isolate Unity produced brassilexin (B120129) as an intermediate. nih.govresearchgate.net This differential metabolic capability suggests that efficient detoxification is a key factor contributing to the pathogen's success in causing disease. cdnsciencepub.com

The detoxification of phytoalexins is a clear example of the ongoing evolutionary arms race between plants and pathogens. frontiersin.org Plants evolve to produce novel or more complex phytoalexins to thwart infection, while pathogens co-evolve mechanisms to tolerate or degrade these compounds. nih.govnih.gov The diversity of phytoalexins within a plant family like Brassicaceae reflects this evolutionary pressure. frontiersin.org

The ability of a pathogen to detoxify a specific set of phytoalexins can be a determinant of its host range. frontiersin.orgfrontiersin.org Pathogens with a broad host range, often necrotrophs, tend to possess a wider array of detoxification enzymes, enabling them to colonize diverse plant species that produce different phytoalexins. frontiersin.org In contrast, specialized pathogens may have detoxification systems tailored to the specific phytoalexins of their primary host. frontiersin.org

The continuous cycle of plant defense innovation and pathogen counter-adaptation drives the diversification of both plant secondary metabolites and fungal detoxification pathways. researchgate.net This coevolutionary dynamic underscores the importance of phytoalexin metabolism as a key battleground in plant-pathogen interactions, where the ability to detoxify compounds like this compound can mean the difference between successful infection and effective plant defense. nih.gov

Chemical Synthesis and Analogues of Brassicanal a

Methodologies for the De Novo Chemical Synthesis of Brassicanal A

The total synthesis of this compound has been achieved through various chemical strategies, leveraging both classic synthetic methodologies and innovative biomimetic approaches.

The de novo synthesis of this compound has been successfully accomplished starting from known indole (B1671886) precursors. One reported method utilizes 2-indolinethione as a starting material, achieving the synthesis of this compound in a two-step process. researchgate.net This approach highlights the efficiency of using pre-functionalized indole rings to construct the target molecule. While the specific pathway from 2-(methylthio)indole is a logical synthetic consideration due to its structural similarity, detailed published routes focusing on this specific precursor are less commonly documented in readily available literature. The general strategy in these syntheses involves the introduction of the formyl group (CHO) at the C3 position of the indole nucleus and the manipulation of the sulfur-containing moiety to match the structure of the natural product.

A particularly innovative approach to the synthesis of this compound involves mimicking the metabolic pathways used by certain fungi to detoxify plant phytoalexins. researchgate.net For instance, the fungus Rhizoctonia solani is known to metabolize a related phytoalexin, cyclobrassinin (B1220674), into this compound as an intermediate step in its detoxification process. researchgate.net By studying this biotransformation, chemists have developed convenient synthetic routes that replicate this fungal pathway. researchgate.net This biomimetic strategy offers a powerful tool for chemical synthesis, potentially providing milder reaction conditions and higher yields by following a nature-inspired route. This methodology not only provides an efficient way to produce this compound but also offers insights into the chemical logic of biological detoxification processes. researchgate.net

Structure-Activity Relationship Studies of this compound and its Derivatives

Understanding the relationship between the structure of this compound and its biological function is crucial for the development of new and more effective plant defense activators.

The design and synthesis of novel analogues of this compound are central to structure-activity relationship (SAR) studies. These studies involve systematically modifying different parts of the this compound molecule—such as the indole ring, the aldehyde group, or the side chain—and evaluating the biological activity of the resulting derivatives. The goal is to identify which structural features are essential for its function. For example, SAR studies on various natural and synthetic compounds have demonstrated that the presence and position of functional groups like methoxy, hydroxy, or halogens can dramatically alter biological efficacy. mdpi.com By creating a library of analogues, researchers can pinpoint the key "toxophore" or active part of the molecule, leading to the design of new compounds with potentially enhanced potency or specificity. mdpi.comnih.gov

| Analogue Type | Structural Modification | Potential Impact on Activity |

| Indole Ring Substituted | Addition of electron-donating or withdrawing groups (e.g., -OCH3, -F) on the aromatic ring. | Can alter electronic properties and binding affinity to target receptors. |

| C3-Aldehyde Modified | Conversion of the aldehyde to an alcohol, acid, or other functional groups. | Can determine the necessity of the aldehyde for eliciting a defense response. |

| Side-Chain Variants | Altering the length or composition of the sulfur-containing side chain. | May affect solubility, stability, and interaction with metabolic enzymes. |

This interactive table summarizes potential modifications to the this compound structure and their expected influence on biological activity based on general principles of medicinal chemistry.

The ultimate goal of SAR studies is to correlate specific structural features of this compound and its analogues with their ability to trigger plant defense responses. nih.gov Plants have intricate signaling networks that recognize molecular patterns associated with pathogens or stress, leading to the activation of defense mechanisms. nih.gov By testing different analogues, scientists can determine how changes in the molecule's shape, size, and electronic distribution affect its recognition by plant receptors. For instance, the indole nucleus is a common scaffold in many biologically active plant compounds, and its specific functionalization in this compound is critical for its role as a phytoalexin. researchgate.net This research helps to build a predictive model for designing molecules that can effectively and efficiently activate a plant's innate immune system, offering a promising avenue for developing novel crop protection strategies. nih.govnih.gov

Analytical Methodologies for Brassicanal a Detection and Quantification in Research Matrices

Extraction and Sample Preparation Techniques for Complex Biological Matrices

Effective extraction and sample preparation are foundational to reliable analysis, aiming to isolate Brassicanal A from interfering substances present in plant tissues and fungal cultures.

Optimization for Plant Tissues and Fungal Cultures

The extraction of phytoalexins like this compound from plant tissues, such as those from the Brassicaceae family, and from fungal cultures requires tailored approaches to maximize recovery and minimize degradation. nih.gov

For plant tissues , a common starting point involves the homogenization of fresh or freeze-dried material. sigmaaldrich.com A typical procedure includes:

Grinding: Plant tissues are often ground to a fine powder under liquid nitrogen to halt enzymatic activity and facilitate solvent penetration. sigmaaldrich.com

Solvent Extraction: The powdered tissue is then extracted with an organic solvent. Ethyl acetate (B1210297) is frequently used for the extraction of indole-type compounds. nih.govacs.org The choice of solvent is critical and is optimized based on the polarity of the target analyte.

Purification: The crude extract often undergoes a clean-up step to remove pigments, lipids, and other interfering compounds. This may involve solid-phase extraction (SPE) cartridges.

For fungal cultures , the extraction process is adapted to the growth medium and the location of the compound (i.e., within the mycelia or secreted into the medium). A general protocol involves:

Separation: The fungal mycelia are separated from the liquid culture medium by filtration.

Extraction: Both the mycelia and the filtrate are typically extracted separately to account for both intracellular and extracellular metabolites. Diethyl ether has been used for the extraction of fungal cultures in studies involving related phytoalexins. collectionscanada.gc.ca

Concentration: The resulting extracts are concentrated under reduced pressure to prepare them for chromatographic analysis.

Optimization of these methods often involves testing different solvents, extraction times, and pH conditions to achieve the highest yield of this compound.

Chromatographic and Spectrometric Approaches for Analysis

Following extraction, a combination of chromatographic separation and spectrometric detection is employed for the analysis of this compound.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of phytoalexins due to its high sensitivity and selectivity. nih.govwikipedia.orgresearchgate.net It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org

Separation: Reversed-phase HPLC is commonly used, where a non-polar stationary phase separates compounds based on their hydrophobicity. advancechemjournal.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization, is typically employed. researchgate.net

Detection: Mass spectrometry provides mass-to-charge ratio (m/z) information, which aids in the identification and confirmation of this compound. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nebiolab.com Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

LC-MS methods are particularly valuable for metabolomics studies, allowing for the simultaneous analysis of this compound and other related phytoalexins in a single run. nih.gov

Utilization of High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-performance liquid chromatography (HPLC) is a robust technique for both the detection and quantification of this compound. shimadzu.comwikipedia.orgopenaccessjournals.com When coupled with a suitable detector, such as a UV-Vis or diode array detector (DAD), HPLC provides a reliable method for routine analysis. wikipedia.org

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). advancechemjournal.com

Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of a pure this compound standard. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Advantages: HPLC offers excellent reproducibility and the ability to quantify compounds with high precision. openaccessjournals.com

A typical HPLC analysis of this compound would involve a C18 column and a mobile phase gradient of water and acetonitrile.

Advanced Spectroscopic Methods for Structural Confirmation (e.g., Optical Rotation, Electronic Circular Dichroism, Vibrational Circular Dichroism for related compounds)

While LC-MS and HPLC are excellent for detection and quantification, advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel or chiral compounds related to this compound. solubilityofthings.commdpi.comnih.gov

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule and is fundamental in determining the stereochemistry of compounds like Brassicanal C, a related phytoalexin. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net It is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical predictions. researchgate.net

Vibrational Circular Dichroism (VCD): VCD provides information about the stereochemistry of a molecule by measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net Like ECD, it is often used in conjunction with theoretical calculations to assign the absolute configuration of complex molecules. researchgate.net

These chiroptical methods, while not typically used for routine quantification, are critical in research for the structural elucidation of new, naturally occurring analogues of this compound. researchgate.net

Method Validation and Standardization in Academic Research Settings

To ensure the reliability and comparability of research data, analytical methods used for the quantification of this compound must be properly validated. nih.gov Method validation involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ontario.ca

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization in academic research is often achieved by using well-characterized reference standards and by clearly documenting the validated analytical method in publications to allow for replication by other researchers.

Ecological and Agricultural Significance of Brassicanal a

Ecological Role in Plant-Environment Interactions

Contribution to the Chemical Ecology of Brassicaceae Defense

Brassicanal A is a key player in the chemical defense arsenal (B13267) of Brassicaceae plants. As a phytoalexin, it is not typically present in healthy plant tissues but is rapidly synthesized and accumulated at the site of infection or stress. wiley-vch.de Its production is a hallmark of the plant's active defense response to a range of pathogens. mdpi.commicrobiologyresearch.org

Interactions with Other Plant Metabolites in Complex Defense Systems

The defensive capacity of this compound is not isolated; it functions within a complex network of other plant metabolites. Brassicaceae plants produce a suite of structurally related indole (B1671886) phytoalexins, often derived from common biosynthetic pathways. wiley-vch.de A prime example of this metabolic interplay is the role of brassinin (B1667508) as a biosynthetic precursor to this compound. psu.edu This hierarchical synthesis allows the plant to generate a diverse array of defensive compounds from a central pathway.

This chemical diversity is crucial for a robust defense system. Different phytoalexins exhibit varying degrees of stability and efficacy against different pathogens. For instance, studies on the phytopathogenic fungus Sclerotinia sclerotiorum revealed that the transformation (detoxification) of this compound by the fungus was significantly slower compared to other co-occurring phytoalexins like brassinin and brassilexin (B120129). psu.edu This differential persistence suggests that while some compounds may provide a rapid initial defense, others like this compound may offer a more sustained resistance, highlighting the strategic advantage of a multi-component defense system. This complex mixture of metabolites, including glucosinolates and various phytoalexins, creates a challenging environment for potential colonizers. core.ac.uknih.gov

Table 1: Selected Phytoalexins in Brassicaceae Defense Systems

| Phytoalexin | Role/Interaction | Pathogen Context Example |

|---|---|---|

| This compound | Sustained defense due to slower detoxification by some fungi. psu.edu | Sclerotinia sclerotiorum psu.edu |

| Brassinin | Biosynthetic precursor to this compound and other phytoalexins. psu.edu | Alternaria brassicicola nih.gov |

| Camalexin (B168466) | Major phytoalexin in Arabidopsis thaliana, often studied as a model. wiley-vch.defrontiersin.org | Alternaria brassicicola frontiersin.org |

| Cyclobrassinin (B1220674) | Derived from brassinin, part of the phytoalexin cocktail. psu.edu | Sclerotinia sclerotiorum psu.edu |

| Brassilexin | Rapidly detoxified by some fungi, part of the initial response. psu.edu | Sclerotinia sclerotiorum psu.edu |

Implications for Crop Protection and Sustainable Agricultural Practices

Harnessing Endogenous this compound for Enhanced Disease Resistance in Brassica Crops

The innate ability of Brassica crops to produce this compound and other phytoalexins presents a promising avenue for developing more disease-resistant cultivars. A strong correlation exists between the rapid and robust accumulation of phytoalexins and the plant's ability to successfully fend off disease. nih.govjordan.im By leveraging this natural defense mechanism, it is possible to enhance crop resilience.

Agricultural strategies could focus on conventional breeding programs or modern molecular breeding techniques to select for crop varieties that exhibit superior phytoalexin production. This could involve identifying genetic markers associated with enhanced synthesis of this compound in response to specific pathogens. Cultivating such varieties would reduce the reliance on chemical fungicides, contributing to more sustainable agricultural systems and aligning with the growing demand for environmentally friendly food production. researchgate.net

Strategic Development within Integrated Pest Management Programs

Knowledge of this compound's role in plant defense can be strategically integrated into Integrated Pest Management (IPM) programs. mdpi.com Since the presence of this compound is a direct indicator of a plant's defense response to an invading pathogen microbiologyresearch.org, it could potentially be used as a molecular biomarker for the early detection of disease, allowing for timely and targeted interventions.

Furthermore, a deeper understanding of pathogen counter-defenses opens up novel control strategies. Many successful pathogens have evolved enzymes to detoxify phytoalexins, thereby neutralizing the plant's defense. nih.gov Research into inhibitors of these detoxification enzymes offers a sophisticated IPM tactic. For example, compounds that block the fungal breakdown of brassinin (the precursor to this compound) could preserve and even boost the plant's natural chemical defenses, making it more resistant to infection. psu.edunih.gov Such an approach, which enhances the plant's own defenses rather than simply applying an external toxin, is a key goal of sustainable pest management.

Genetic Engineering Approaches for Modulating Phytoalexin Production in Crop Plants

Genetic engineering provides powerful tools for directly manipulating the biosynthesis of phytoalexins like this compound to improve crop immunity. nih.gov While research in this area has often focused on other model compounds, the established principles are broadly applicable. nih.govresearchgate.net Several genetic strategies can be employed:

Overexpression of Biosynthetic Genes: Key enzymes in the tryptophan-derived phytoalexin pathway could be overexpressed in crop plants to increase the total pool of defensive compounds produced upon pathogen attack. wiley-vch.de

Manipulation of Regulatory Factors: Plant defense pathways are controlled by networks of transcription factors. mdpi.com Engineering these regulatory genes can switch on or amplify the entire phytoalexin response, leading to a more vigorous and effective defense.

Introduction of Novel Phytoalexins: A more advanced strategy involves transferring the genetic pathway for a specific phytoalexin into a new plant species. mdpi.com The goal is to produce a compound that is foreign to the plant's native pathogens, which would therefore lack the specific enzymes needed for its detoxification. mdpi.com

By applying these genetic approaches to the this compound pathway, it may be possible to develop Brassica crops with fundamentally enhanced and more durable resistance to a wide range of diseases. mdpi.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 443054 nih.govuni.lu |

| Brassinin | 3035211 nih.govhmdb.ca |

| Brassilexin | 135413564 nih.govnih.gov |

| Camalexin | 636970 wikipedia.orgnih.gov |

Future Directions in Brassicanal a Academic Research

In-Depth Elucidation of Molecular and Cellular Mechanisms of Action in Plant-Pathogen Systems

A fundamental avenue for future research is the detailed investigation of how Brassicanal A operates at the molecular and cellular levels during plant-pathogen interactions. Current knowledge of plant immunity involves a two-tiered system: PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI). nih.govmdpi.comtaylorfrancis.com Future studies should aim to pinpoint where this compound fits within this framework. Key research questions include determining whether it functions as a signaling molecule that primes the plant's defense response or as a direct antimicrobial agent that disrupts pathogen cell structure or metabolism.

Investigating the compound's impact on host and pathogen signaling pathways is crucial. Plant-pathogen interactions are mediated by complex signaling cascades involving mitogen-activated protein kinases (MAPK) and phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.govtaylorfrancis.com Transcriptomic and proteomic analyses of plant cells treated with this compound during a pathogen challenge could reveal which defense-related genes and proteins are activated. nih.gov This would clarify its role in modulating pathways governed by transcription factors such as WRKY, which are known to regulate defense responses. nih.govtaylorfrancis.com Understanding these intricate molecular dialogues is essential for harnessing the full defensive capabilities of this compound.

| Research Approach | Objective | Relevant Techniques |

| Receptor Interaction Studies | Identify specific plant cell receptors (e.g., PRRs) or pathogen targets that bind to this compound. | Affinity chromatography, surface plasmon resonance (SPR), yeast two-hybrid screening. |

| Transcriptome Analysis | Profile changes in gene expression in both the plant and the pathogen upon exposure to this compound. | RNA-Sequencing, microarray analysis. |

| Metabolomic Profiling | Analyze shifts in the host plant's metabolic landscape following this compound induction or application. | Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS). |

| Cellular Localization | Determine the subcellular location where this compound accumulates and acts. | Confocal microscopy with fluorescently tagged analogs, subcellular fractionation. |

Advanced Biosynthetic Pathway Engineering for Controlled Production of this compound in Plants

To leverage this compound for agricultural applications, its production must be efficient and controllable. This necessitates a deep dive into its biosynthetic pathway and the application of advanced engineering techniques. manchester.ac.uk A primary goal is to identify and characterize all the enzymes and genes involved in its synthesis from precursor molecules.

Once the pathway is fully elucidated, synthetic biology offers a powerful toolkit for enhancing its production. frontiersin.orgmdpi.com This involves transferring the entire biosynthetic pathway into a high-biomass, easily cultivable host organism, such as tobacco or a microbial system like Escherichia coli or yeast. frontiersin.orgnih.govnih.gov This process, known as heterologous expression, allows for scalable and contained production. biorxiv.org Techniques like CRISPR-Cas9 gene editing can be used to optimize the expression of pathway genes and enhance the availability of necessary precursor molecules within the host, thereby increasing yields. manchester.ac.uk Such metabolic engineering efforts could transform this compound from a compound found in trace amounts in stressed plants to a readily available bioactive product. mdpi.com

Rational Design and Development of Next-Generation Agrochemicals Based on this compound Scaffolds

The chemical structure of this compound serves as a valuable "scaffold" for developing new, highly effective fungicides. The field of rational agrochemical design uses computational and chemical strategies to create novel molecules with improved properties. nih.govrsc.orgresearchgate.net By using the this compound structure as a starting point, chemists can employ strategies like "scaffold hopping" to design and synthesize derivatives. researchgate.net The objective is to retain the core functional components responsible for its antifungal activity while modifying other parts of the molecule to enhance stability, potency, and target specificity.

Quantitative structure-activity relationship (QSAR) studies can be employed to build computational models that predict the fungicidal activity of designed analogs. nih.govresearchgate.net This approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov Furthermore, molecular docking simulations can predict how these new molecules will interact with specific target proteins in pathogens, providing a basis for creating fungicides with novel modes of action. researchgate.net This rational design process is critical for developing next-generation agrochemicals that are not only effective but also have favorable environmental and toxicological profiles. researchgate.netnih.gov

| Design Step | Description | Key Methodologies |

| Scaffold Identification | Use the core chemical structure of this compound as the foundational template. | Chemical analysis, literature review. |

| Substructural Analysis | Identify the specific chemical fragments (pharmacophores) of this compound responsible for its fungicidal activity. | Computational chemistry, fragment-based drug design. |

| Analog Synthesis | Chemically synthesize a library of new compounds by modifying the this compound scaffold. | Parallel synthesis, combinatorial chemistry. |

| In Silico Screening | Use computer models to predict the activity and properties of the synthesized analogs before biological testing. | QSAR modeling, molecular docking. |

| Biological Evaluation | Test the most promising synthetic derivatives against a panel of key plant pathogens to determine their efficacy. | In vitro and in vivo bioassays. |

Interdisciplinary Research Integrating Phytochemistry, Plant Pathology, and Synthetic Biology

Achieving the ambitious goals outlined above will require a highly integrated, interdisciplinary research approach. The traditional silos of academic disciplines must be bridged to create a synergistic research program. Phytochemists are needed to isolate and elucidate the structures of this compound and related natural products. Plant pathologists are essential for designing and conducting the bioassays that test the efficacy of these compounds against relevant diseases and for unraveling their role in the plant's immune response. nih.gov

Synthetic biology, as an inherently interdisciplinary field, provides the framework for this integration. nih.gov It combines principles from engineering, molecular biology, and chemistry to design and construct new biological systems. manchester.ac.uknih.gov For instance, elucidating the this compound biosynthetic pathway (a task for phytochemists and biochemists) is the first step toward engineering its production in a microbial host (a challenge for synthetic biologists). The compounds produced can then be tested and validated by plant pathologists. This collaborative cycle—from discovery to production to application—is the most effective path forward for translating fundamental knowledge about this compound into practical solutions for agriculture.

Q & A

Q. What integrative frameworks combine this compound research with computational modeling?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict this compound's interactions with target proteins. Validate in silico findings with experimental assays (e.g., surface plasmon resonance) and integrate pharmacokinetic models (e.g., PBPK) to predict bioavailability .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.